Obtusifoliol

Enzymology Sterol biosynthesis Trypanosoma brucei

Obtusifoliol is the preferred substrate for plant and protozoan CYP51 isoforms, unlike lanosterol used by mammalian/fungal enzymes. With a validated turnover rate of 5.6 min⁻¹ and Kd of 1.2 µM for T. brucei CYP51, it is essential for accurate high-throughput screening of trypanosome sterol biosynthesis inhibitors. Use it as an analytical standard for monitoring 4α-methylsterol accumulation in agrochemical R&D. Select obtusifoliol—not generic sterol intermediates—to ensure biologically relevant enzyme kinetics and reliable results in plant physiology and comparative biochemistry studies.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 16910-32-0
Cat. No. B190407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObtusifoliol
CAS16910-32-0
Synonyms4alpha,14alpha-dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol
obtusifoliol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C
InChIInChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3/t21-,22+,23-,24+,27+,28+,29-,30+/m1/s1
InChIKeyMMNYKQIDRZNIKT-VSADUBDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obtusifoliol (CAS 16910-32-0) – A Distinct 4α-Methyl Sterol Intermediate with Demonstrated CYP51 Substrate Preference


Obtusifoliol (CAS 16910-32-0) is a 4α-methyl sterol intermediate in the biosynthesis of phytosterols in plants and cholesterol in mammals, formed via the isomerization of cycloeucalenol by cycloeucalenol cycloisomerase [1]. It is a key substrate for the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), which catalyzes the removal of the 14α-methyl group [2]. Unlike lanosterol, which serves as the primary substrate for CYP51 in mammals and fungi, obtusifoliol is the preferred substrate for plant CYP51 isoforms and exhibits a profound substrate specificity for certain protozoan CYP51 enzymes, notably from Trypanosoma brucei, where it demonstrates a turnover rate of 5.6 min⁻¹ [3]. This differential substrate recognition provides a quantifiable basis for selecting obtusifoliol as a tool compound in comparative enzymology, drug discovery screening, and plant physiology research.

Why Obtusifoliol (16910-32-0) Cannot Be Directly Substituted with Other Sterol Biosynthesis Intermediates in Experimental Systems


Sterol 14α-demethylases (CYP51) across different biological kingdoms exhibit distinct substrate specificities that render generic substitution between sterol intermediates unreliable. Human and fungal CYP51 isoforms preferentially utilize lanosterol as their primary substrate, whereas plant and certain protozoan isoforms demonstrate a marked preference for obtusifoliol [1]. A direct comparative study demonstrated that while human, Candida albicans, and Mycobacterium tuberculosis CYP51 isoforms show minimal activity toward obtusifoliol, the T. brucei CYP51 isoform exhibits a profound substrate preference with a catalytic turnover of 5.6 min⁻¹, while weakly interacting with lanosterol [2]. This differential recognition is attributed to alterations in the active site cavity topology of protozoan enzymes [2]. Consequently, researchers conducting CYP51 inhibition assays, sterol profiling, or plant physiology experiments must select obtusifoliol specifically rather than generic sterol intermediates to ensure accurate enzyme kinetics and biologically relevant results.

Quantitative Evidence: Verifiable Differentiation of Obtusifoliol (CAS 16910-32-0) from Closest Analogs


Profound Substrate Specificity of T. brucei CYP51 for Obtusifoliol Over Lanosterol

In a direct biochemical comparison, the CYP51 enzyme from Trypanosoma brucei exhibited a catalytic turnover (kcat) of 5.6 min⁻¹ with obtusifoliol as the substrate, whereas it demonstrated only weak interaction with lanosterol, the canonical CYP51 substrate in mammals and fungi [1]. The study explicitly states that the T. brucei CYP51 reveals a 'profound substrate preference toward obtusifoliol' contrary to the human, Candida albicans, and Mycobacterium tuberculosis isoforms [1].

Enzymology Sterol biosynthesis Trypanosoma brucei CYP51

Binding Affinity (Kd) of Obtusifoliol for T. brucei vs. Human CYP51

Obtusifoliol exhibits a slightly higher binding affinity (lower Kd) for Trypanosoma brucei CYP51 compared to human CYP51. The measured Kd values are 1.2 µM for the T. brucei enzyme and 1.4 µM for the human ortholog . This represents a 1.17-fold difference in affinity favoring the parasite target.

Binding affinity CYP51 inhibitor Trypanosoma brucei Drug discovery

Enzymatic Conversion of Cycloeucalenol to Obtusifoliol as a Diagnostic Marker in Plant Sterol Biosynthesis

In plant cell suspension cultures treated with the growth regulator paclobutrazol, the accumulation of 4α-methylsterols was observed. The accumulating 4α-methylsterols were identified as obtusifoliol and its immediate precursor cycloeucalenol, indicating that paclobutrazol blocks sterol biosynthesis by inhibiting 14α-demethylation [1]. This specific accumulation pattern serves as a diagnostic marker for CYP51 inhibition in plants.

Plant sterol biosynthesis Cycloeucalenol cycloisomerase Phytosterol profiling Paclobutrazol

Relative Abundance of Obtusifoliol in Plant Tissues as a Distinct Monomethyl Sterol

In a comparative analysis of seed oils from four Sesamum species, obtusifoliol was identified as one of the major monomethyl sterols, alongside cycloeucalenol and citrostandienol, while campesterol, stigmasterol, sitosterol, and Δ5-avenasterol constituted the major desmethyl sterols [1]. This distinct classification as a 4α-methylsterol differentiates obtusifoliol from the more abundant 4-desmethyl sterols in terms of its biosynthetic stage and regulatory role.

Phytosterol profiling Sesamum species Analytical standard Chemotaxonomy

High Purity Analytical Standard Availability (99.86%) for Reproducible Quantitative Assays

Commercially available obtusifoliol is supplied as an analytical standard with a certified purity of 99.86% as determined by HPLC . This high purity level ensures minimal interference from structurally related sterol impurities such as cycloeucalenol or 24-methylene lanosterol, which can co-elute or cross-react in analytical and biochemical assays.

Analytical standard Purity Quality control Metabolomics

Optimal Research and Industrial Applications for Obtusifoliol (CAS 16910-32-0) Based on Quantitative Evidence


Anti-Trypanosomal Drug Discovery: CYP51 Inhibition Screening

Utilize obtusifoliol as the preferred substrate for T. brucei CYP51 enzymatic assays. The demonstrated 5.6 min⁻¹ turnover rate and 1.2 µM Kd binding affinity [1] validate its use in high-throughput screening campaigns aimed at identifying novel inhibitors of trypanosome sterol biosynthesis. Avoid using lanosterol, which shows weak interaction and slow conversion, as it would not accurately reflect enzyme inhibition in the parasite.

Plant Physiology and Agricultural Chemistry: CYP51 Inhibition Biomarker

Employ obtusifoliol as an analytical standard to monitor the accumulation of 4α-methylsterols in plant tissues treated with experimental fungicides or growth regulators. As demonstrated in paclobutrazol-treated celery cell cultures, the specific accumulation of obtusifoliol and cycloeucalenol serves as a direct indicator of CYP51 inhibition [2]. This application is critical for agrochemical companies developing new herbicides or plant growth regulators.

Plant Metabolomics and Chemotaxonomy: Monomethyl Sterol Profiling

Incorporate obtusifoliol as a reference standard in GC-MS or LC-MS methods for the quantitative analysis of 4α-methylsterols in plant seed oils and tissues. The compound's distinct retention time and mass spectrum enable its accurate discrimination from co-occurring monomethyl sterols such as cycloeucalenol and citrostandienol [3]. This is essential for studies on sterol biosynthesis, plant development, and chemotaxonomic classification.

Comparative Enzymology: Species-Specific CYP51 Substrate Preference Studies

Use obtusifoliol in comparative biochemical studies to differentiate CYP51 isoforms from plants, protozoa, mammals, and fungi. The stark contrast in catalytic efficiency between T. brucei CYP51 (5.6 min⁻¹) and human/fungal isoforms (weak activity) [1] provides a robust experimental system for understanding the structural determinants of substrate specificity and for designing selective inhibitors.

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